

# In-Depth Technical Guide to Computational Studies of P<sub>4</sub>S<sub>9</sub> Molecular Structure

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## Compound of Interest

Compound Name: *Tetraphosphorus nonasulfide*

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This technical guide provides a comprehensive overview of the computational studies on the molecular structure of **tetraphosphorus nonasulfide** (P<sub>4</sub>S<sub>9</sub>). It delves into the theoretical data, methodologies, and structural parameters of this complex inorganic molecule.

## Molecular Structure and Bonding

**Tetraphosphorus nonasulfide** (P<sub>4</sub>S<sub>9</sub>) is a cage-like molecule with a complex structure. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its geometry and bonding characteristics. P<sub>4</sub>S<sub>9</sub> exists in different crystalline forms, with cubic and monoclinic polymorphs being subjects of computational investigation.

The structure of P<sub>4</sub>S<sub>9</sub> is characterized by a framework of phosphorus and sulfur atoms forming a complex cage. Within this structure, phosphorus atoms exhibit different oxidation states, leading to varied coordination environments.

## Quantitative Structural Data

Computational studies, particularly those available through the Materials Project, provide valuable quantitative data on the bond lengths within the P<sub>4</sub>S<sub>9</sub> molecule. This data is essential for understanding the molecule's stability and reactivity.

Below is a summary of the calculated bond lengths for two polymorphs of  $P_4S_9$ . The cubic structure is based on experimental crystallographic data, while the monoclinic structure is a computationally predicted polymorph.

Table 1: Calculated Bond Lengths for Cubic  $P_4S_9$  (mp-579224)

Atom 1	Atom 2	Bond Length (Å)	Coordination Environment of P
P	S	2.13	Trigonal non-coplanar
P	S	1.92	Corner-sharing $PS_4$ tetrahedra
P	S	2.11	Corner-sharing $PS_4$ tetrahedra
P	S	2.12	Corner-sharing $PS_4$ tetrahedra

Table 2: Calculated Bond Lengths for Monoclinic  $P_4S_9$  (mp-542630)

Atom 1	Atom 2	Bond Length (Å)	Coordination Environment of P
P	S	2.13	Trigonal non-coplanar

Note: Detailed bond angle data from computational studies are not readily available in the public domain. The coordination geometries provide a qualitative description of the atomic arrangements.

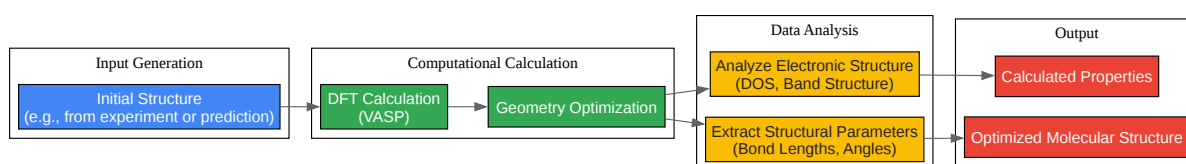
## Experimental Protocols: Computational Methodology

The computational data for  $P_4S_9$  available through the Materials Project was generated using a standardized high-throughput DFT workflow.<sup>[1][2]</sup> The key parameters of this methodology are outlined below:

- Software: Vienna Ab Initio Simulation Package (VASP).[1]
- Method: Density Functional Theory (DFT).[1]
- Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE) as a form of the Generalized Gradient Approximation (GGA).
- Pseudopotentials: Projector Augmented Wave (PAW) method.
- Energy Cutoff: A plane-wave kinetic energy cutoff of 520 eV.[1]
- k-point Mesh: A k-point density of 1000/(number of atoms per cell) was used.[1]
- Geometry Optimization Convergence: The geometry was considered converged when the net forces on all atoms were less than 0.03 eV/Å.[1]
- Smearing: Gaussian smearing with a width of 0.01 eV was applied to the band occupancies.[1]
- Symmetry: Symmetry considerations were disabled during the calculations.[1]
- Spin Polarization: All computations were performed with spin polarization.

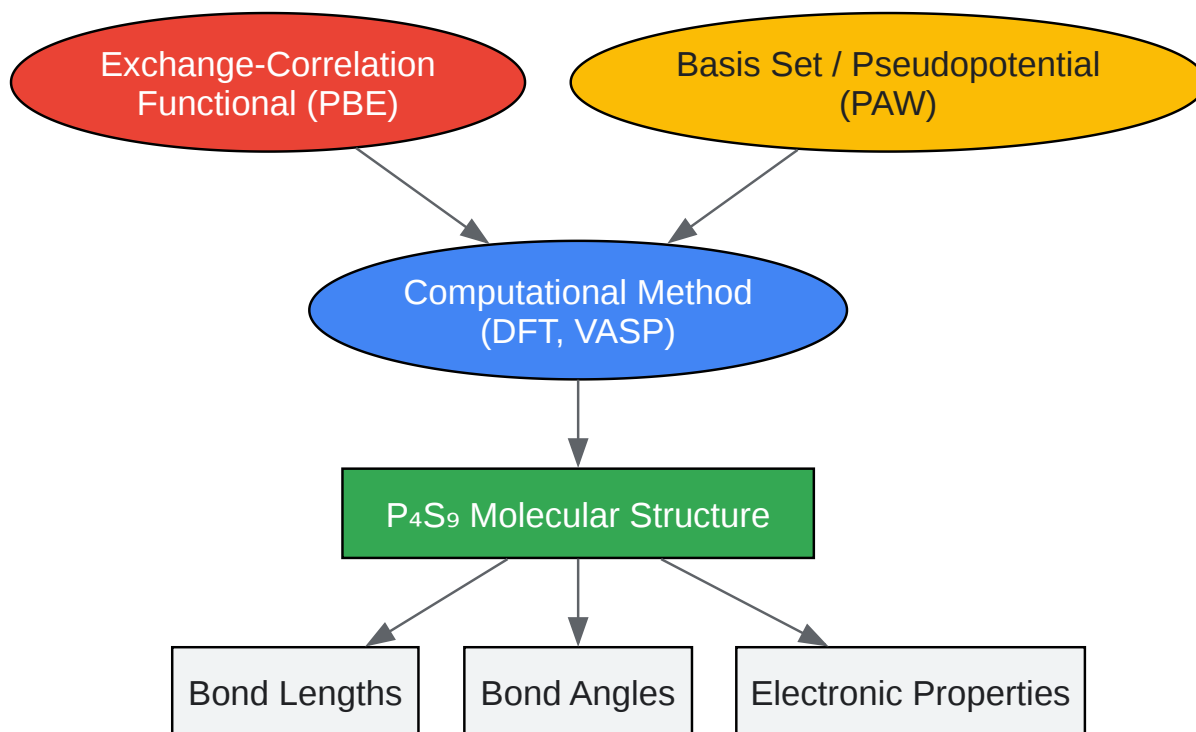
## Visualizations

The following diagrams illustrate the typical workflow for a computational study of a molecular structure like P<sub>4</sub>S<sub>9</sub> and the logical relationships between the key components of the study.



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A typical workflow for computational analysis of molecular structures.



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Logical relationships in a computational study of P<sub>4</sub>S<sub>9</sub>.

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## References

- 1. docs.materialsproject.org [docs.materialsproject.org]
- 2. docs.materialsproject.org [docs.materialsproject.org]
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